molecular formula C13H12N4O2 B14298549 5-Amino-3-methyl-1-phenyl-1H-furo[2,3-c]pyrazole-4-carboxamide CAS No. 112036-75-6

5-Amino-3-methyl-1-phenyl-1H-furo[2,3-c]pyrazole-4-carboxamide

Cat. No.: B14298549
CAS No.: 112036-75-6
M. Wt: 256.26 g/mol
InChI Key: QSWLPQXPWPBJDB-UHFFFAOYSA-N
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Description

5-Amino-3-methyl-1-phenyl-1H-furo[2,3-c]pyrazole-4-carboxamide is a heterocyclic compound that belongs to the class of pyrazoles Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

The synthesis of 5-Amino-3-methyl-1-phenyl-1H-furo[2,3-c]pyrazole-4-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate precursors under specific conditions to form the furo[2,3-c]pyrazole ring system. The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process . Industrial production methods may vary, but they generally follow similar principles, optimizing reaction conditions for higher yields and purity.

Chemical Reactions Analysis

5-Amino-3-methyl-1-phenyl-1H-furo[2,3-c]pyrazole-4-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

5-Amino-3-methyl-1-phenyl-1H-furo[2,3-c]pyrazole-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-3-methyl-1-phenyl-1H-furo[2,3-c]pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Similar compounds to 5-Amino-3-methyl-1-phenyl-1H-furo[2,3-c]pyrazole-4-carboxamide include other pyrazole derivatives such as 5-Amino-3-methyl-1-phenylpyrazole and 5-Amino-3-(4-methylphenyl)-1-phenylpyrazole. These compounds share structural similarities but differ in their specific substituents and functional groups, which can influence their reactivity and applications. The uniqueness of this compound lies in its furo[2,3-c]pyrazole ring system, which imparts distinct chemical and biological properties .

Properties

CAS No.

112036-75-6

Molecular Formula

C13H12N4O2

Molecular Weight

256.26 g/mol

IUPAC Name

5-amino-3-methyl-1-phenylfuro[2,3-c]pyrazole-4-carboxamide

InChI

InChI=1S/C13H12N4O2/c1-7-9-10(11(14)18)12(15)19-13(9)17(16-7)8-5-3-2-4-6-8/h2-6H,15H2,1H3,(H2,14,18)

InChI Key

QSWLPQXPWPBJDB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=C(O2)N)C(=O)N)C3=CC=CC=C3

Origin of Product

United States

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